3-(Aminomethyl)-5-methylphenol
Description
Contextualization and Chemical Significance
3-(Aminomethyl)-5-methylphenol is an organic aromatic compound that integrates two key functional groups: a phenolic hydroxyl (-OH) group and an aminomethyl (-CH2NH2) group, attached to a central m-cresol (B1676322) (3-methylphenol) scaffold. bldpharm.com This unique structural combination imparts a versatile chemical character, making it a molecule of interest for synthetic and medicinal chemistry.
The presence of both an acidic phenolic hydroxyl group and a basic amino group allows the compound to exhibit amphoteric properties. The hydroxyl group can donate a proton, making it reactive in acid-base chemistry and enabling it to form hydrogen bonds, which influences its solubility and interactions with biological targets. smolecule.com Conversely, the amino group can act as a nucleophile, allowing the molecule to participate in a variety of substitution reactions to form more complex structures. smolecule.com This dual functionality makes this compound a valuable building block, or synthon, in organic synthesis. Its structure is a platform for creating a diverse range of derivatives with potential applications in pharmaceuticals and material science. smolecule.comontosight.ai
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1243372-91-9 |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| SMILES Code | OC1=CC(C)=CC(CN)=C1 |
Data sourced from BLD Pharm. bldpharm.com
Historical Perspective on Phenol (B47542) and Aminomethyl-Substituted Aromatic Derivatives
The study of phenol and its derivatives has been a cornerstone of organic chemistry for over a century. Initially extracted from coal tar in the 19th century, phenol (carbolic acid) was famously pioneered as an antiseptic in surgery by Joseph Lister in 1867, marking a revolution in medicine. basicmedicalkey.comwikipedia.org While phenol itself is now rarely used as an antiseptic due to toxicity, this early application spurred the synthesis and screening of hundreds of phenol derivatives to find safer and more effective agents. basicmedicalkey.com Today, phenols are crucial industrial commodities produced on a massive scale from petroleum feedstocks, serving as precursors for a vast array of materials, including plastics, detergents, herbicides, and numerous pharmaceutical drugs. wikipedia.orgwisdomlib.org
Parallel to the development of phenolic chemistry, aminomethyl-substituted aromatic compounds have also carved out a significant niche, largely through the advent of the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. The resulting products, known as Mannich bases, are important intermediates in organic synthesis. ekb.egresearchgate.net The introduction of an aminomethyl group to an aromatic ring, particularly a phenol, can significantly influence the molecule's biological activity. ekb.eg Research into these compounds has led to the development of various agents with potential antimicrobial and other pharmacological properties. ekb.egontosight.ai
Scope of Academic Inquiry and Research Focus
The academic interest in this compound and structurally similar compounds lies primarily in three areas: organic synthesis, medicinal chemistry, and material science. smolecule.com
Organic Synthesis: Researchers utilize aminomethylphenols as versatile starting materials. The functional groups can be modified to create more complex molecules. For instance, the amino group can undergo nucleophilic substitution, while the phenolic hydroxyl group can be oxidized or participate in esterification. smolecule.comwikipedia.org The regioselectivity of reactions on the aromatic ring, which is strongly activated by the hydroxyl group, allows for the attachment of various other substituents. wikipedia.orgclockss.org
Medicinal Chemistry: A significant body of research focuses on the potential biological activities of aminomethyl-substituted phenols. Studies on analogous compounds suggest that this structural motif is a promising scaffold for drug discovery. researchgate.net Key areas of investigation include:
Antimicrobial Properties: Many aminophenols and their derivatives have demonstrated activity against various bacteria and fungi. smolecule.comontosight.ai The mechanism often involves the disruption of microbial cell membranes. researchgate.net
Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group can confer antioxidant properties by scavenging free radicals, while some related compounds have been shown to modulate inflammatory pathways. smolecule.com
Anticancer Potential: The quinoline (B57606) and benzoxazole (B165842) derivatives of aminophenols have been explored for their ability to induce apoptosis in cancer cell lines. ontosight.ai
Material Science: The properties of this compound make it a candidate for the development of new materials. Its ability to participate in polymerization reactions and form stable complexes with metal ions suggests potential applications in creating functional polymers and corrosion inhibitors. smolecule.combohrium.com
Current research often employs computational methods, such as molecular docking, to predict how these molecules might interact with biological targets like enzymes or proteins, guiding the synthesis of new derivatives with enhanced efficacy and selectivity. smolecule.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylphenol |
InChI |
InChI=1S/C8H11NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,5,9H2,1H3 |
InChI Key |
LQRKVGJORMOMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 3 Aminomethyl 5 Methylphenol
Classical Synthetic Approaches
Classical methods for the synthesis of 3-(Aminomethyl)-5-methylphenol rely on well-established organic transformations. These routes often involve multiple steps and utilize foundational reactions such as formylation, reductive amination, and the Mannich condensation.
Multi-Step Synthesis from Precursors
A common and logical approach to synthesizing this compound is a multi-step sequence starting from a readily available precursor like m-cresol (B1676322) (3-methylphenol). This strategy involves the sequential introduction of the required functional groups onto the aromatic ring.
A plausible synthetic pathway can be outlined in two main stages:
Formylation of m-cresol: The first step involves introducing a formyl group (-CHO) onto the m-cresol ring to produce the key intermediate, 3-hydroxy-5-methylbenzaldehyde. Several named reactions can accomplish this, including the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the position of the incoming formyl group.
Conversion of the Aldehyde to the Aminomethyl Group: The intermediate aldehyde is then converted to the final aminomethyl product. This transformation is typically achieved via reductive amination or by forming and subsequently reducing a Schiff base, as detailed in the following sections.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it a primary strategy for synthesizing this compound from its corresponding aldehyde, 3-hydroxy-5-methylbenzaldehyde. harvard.edumasterorganicchemistry.com This process typically occurs in a single pot, where the aldehyde reacts with an amine source (commonly ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the desired primary amine. harvard.eduresearchgate.net
The key advantage of this method is that it avoids the problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific characteristics regarding reactivity and selectivity. The choice of reagent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
| Reducing Agent | Typical Conditions | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Highly selective for iminium ions over carbonyls; toxic cyanide byproducts. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Less toxic than NaBH₃CN; mild and highly selective; does not require strict pH control. harvard.edumasterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Nickel; various solvents (Ethanol, Methanol) | "Green" option, produces water as the only byproduct; requires specialized hydrogenation equipment. |
| Borane Complexes (e.g., BH₃·THF) | Aprotic solvent like THF | Can reduce both imines and carbonyls, so conditions must be controlled, often by pre-forming the imine. |
Schiff Base Reduction Pathways
This pathway is a two-step variation of reductive amination where the intermediate Schiff base (imine) is explicitly formed and sometimes isolated before reduction. The process begins with the condensation reaction between 3-hydroxy-5-methylbenzaldehyde and a primary amine source, such as ammonia, to form the corresponding N-substituted imine. researchgate.netijmcmed.orgnih.gov
Schiff Base Formation: The aldehyde and amine are typically refluxed in a solvent like ethanol or methanol, often with azeotropic removal of water to drive the equilibrium towards the imine product.
Reduction: The resulting C=N double bond of the Schiff base is then reduced to a C-N single bond. This reduction is generally more straightforward than the in situ reduction of the iminium ion because the carbonyl group is no longer present. A broader range of reducing agents can be used effectively.
| Reducing Agent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | A common, inexpensive, and effective reagent for reducing pre-formed imines. masterorganicchemistry.com |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | A very powerful reducing agent; must be used in aprotic solvents and will also reduce other functional groups if present. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or other catalysts | Effective and clean method for reducing the imine bond. |
This method offers good control but involves an additional step compared to the one-pot reductive amination.
Mannich-Type Condensation Reactions
The Mannich reaction is a three-component condensation that provides a direct route to aminomethylated phenols. bch.roorganic-chemistry.org In the context of synthesizing this compound, the reaction would involve the precursor m-cresol (which contains an active hydrogen atom on the aromatic ring), formaldehyde (B43269) (the aldehyde component), and ammonia (the amine component). nih.gov
The mechanism involves the initial formation of an iminium ion from formaldehyde and ammonia. This electrophilic iminium ion then attacks the electron-rich aromatic ring of m-cresol, leading to an electrophilic aromatic substitution. The hydroxyl group of m-cresol activates the ring, directing the aminomethyl group primarily to the ortho and para positions. In the case of m-cresol, substitution occurs at the positions ortho to the hydroxyl group.
While a powerful tool for creating aminomethylated compounds, controlling the regioselectivity can be a challenge. researchgate.netresearchgate.net The reaction with m-cresol can potentially yield a mixture of isomers, including 2-(aminomethyl)-5-methylphenol and 4-(aminomethyl)-3-methylphenol, in addition to the desired this compound (if substitution occurs ortho to the methyl group and para to the hydroxyl group, which is less common). Therefore, this method may require careful optimization and separation of the resulting products.
Protecting Group Strategies in Aminomethylation
In the synthesis of this compound, both the phenolic hydroxyl group and the final aminomethyl group are reactive. Protecting groups are temporarily attached to a functional group to prevent it from reacting under certain conditions. wikipedia.orgorganic-chemistry.org
The phenolic hydroxyl group is acidic and can interfere with reactions involving strong bases or nucleophiles. oup.com For instance, if a strong organometallic reagent were used in one of the synthetic steps, the phenol (B47542) would need to be protected. Similarly, during certain reactions, the nucleophilic nature of the final amine might need to be masked.
Common strategies involve protecting the phenolic -OH group as an ether (e.g., benzyl (B1604629) or silyl ether) before carrying out the aminomethylation steps. The protecting group must be stable to the reaction conditions and easily removable at the end of the synthesis to reveal the final product. organic-chemistry.org
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Benzyl (Bn) | Benzyl bromide (BnBr) with a base (e.g., K₂CO₃) | Catalytic Hydrogenation (H₂/Pd-C) | Stable to most acids and bases. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl with a base (e.g., Imidazole) | Fluoride source (e.g., TBAF) or mild acid | Stable to bases, but labile to acids and fluoride ions. |
| Methoxymethyl (MOM) | MOM-Cl with a base | Acidic conditions (e.g., HCl) | Stable to bases and nucleophiles. |
Modern and Sustainable Synthetic Methodologies (Green Chemistry Principles)
Modern synthetic chemistry emphasizes the development of processes that are more environmentally benign, efficient, and sustainable. acs.orggctlc.org The synthesis of amines, including this compound, is an area where green chemistry principles are actively being applied.
Key principles of green chemistry relevant to this synthesis include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials from the starting materials and reagents into the final product. yale.edu One-pot reactions like direct reductive amination or Mannich reactions are generally more atom-economical than multi-step syntheses with protecting groups.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. yale.edu For example, using catalytic hydrogenation for reduction steps is superior to using metal hydrides which generate stoichiometric amounts of inorganic waste. youtube.com
Safer Solvents and Reagents: Replacing hazardous solvents (like chlorinated hydrocarbons) and toxic reagents (like sodium cyanoborohydride) with safer alternatives. yale.edu This could involve using water, ethanol, or supercritical CO₂ as solvents, and choosing less toxic reducing agents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. yale.edu This involves the development of more active catalysts that can operate under milder conditions.
Renewable Feedstocks: Starting from renewable bio-based precursors instead of petroleum-derived ones. While m-cresol is traditionally derived from coal tar or petroleum, research into producing phenols from lignin, a component of biomass, could provide a renewable starting point.
Applying these principles, a greener synthesis of this compound might involve a one-pot catalytic reductive amination of 3-hydroxy-5-methylbenzaldehyde (derived from a renewable source) using H₂ gas with a reusable catalyst in a green solvent like ethanol.
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce pollution and costs associated with chemical production. These reactions are often conducted by heating a mixture of reactants or by using mechanical energy, such as in ball milling, to facilitate the chemical transformation. nih.govresearchgate.net For the synthesis of aminomethylated phenols, a solvent-free approach could involve the direct reaction of a phenol precursor, an amine, and a formaldehyde source. This methodology offers several advantages, including reduced waste, lower energy consumption for solvent removal, and often, shorter reaction times with high yields. researchgate.net The reaction of 1,1,1-trihalo-4-alkoxy-3-alken-2-ones with primary and secondary amines under solvent-free conditions has been shown to produce β-enamino trihalomethyl ketones in yields of 73-99% within minutes at room temperature, illustrating the potential of this approach for related amine syntheses. researchgate.net
Catalyst-Mediated Green Synthesis
Catalysts are fundamental to green chemistry as they can enable reactions under milder conditions, reduce reaction times, and be used in small quantities. nih.gov For the synthesis of aminomethylphenol derivatives, several catalyst-mediated approaches have been developed. One notable example is the one-pot Petasis borono-Mannich reaction, which utilizes magnetic Fe3O4 nanoparticles as a recyclable catalyst. ias.ac.in This method allows for the synthesis of various aminomethylphenols from salicylaldehydes, secondary amines, and phenyl boronic acids in excellent yields and short reaction times. ias.ac.in The catalyst can be recovered using a magnet and reused for several cycles without a significant loss of activity. ias.ac.in Other solid acid catalysts, such as sulfated zirconia, have also proven effective in promoting the synthesis of β-aminoalcohols under solventless conditions, highlighting the versatility of catalyst-mediated green synthesis. mdpi.com
| Catalyst System | Reaction Type | Key Advantages | Relevant Precursors |
|---|---|---|---|
| Magnetic Fe3O4 Nanoparticles | Petasis borono-Mannich | Reusable, mild conditions, excellent yields. ias.ac.in | Phenols/Salicylaldehydes, Amines, Boronic Acids. ias.ac.in |
| Sulfated Zirconia (SZ) | Epoxide Aminolysis | Solid acid, solvent-free conditions, recyclable. mdpi.com | Epoxides, Amines. mdpi.com |
| Phyto-mediated ZnFe2O4 | Visible-light Oxidation | Green synthesis of catalyst, high selectivity, reusable. mdpi.com | Vanillyl alcohol (for oxidation to vanillin). mdpi.com |
| Copper(II) | Cross-Dehydrogenative Coupling | Direct C-H functionalization, high ortho-selectivity for certain phenols. mdpi.com | Phenols, Aniline derivatives. mdpi.com |
Atom Economy and Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comlibretexts.org An ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product, generating no waste. Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are inherently less efficient as they produce byproducts. nih.govnih.gov
For the synthesis of this compound, different routes can be compared based on their theoretical atom economy. A highly atom-economical route would be a direct reductive amination of 3-hydroxy-5-methylbenzaldehyde. In contrast, a multi-step synthesis involving protecting groups or reagents that are not incorporated into the final product would have a significantly lower atom economy.
| Synthetic Route | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Direct Reductive Amination | 3-hydroxy-5-methylbenzaldehyde, Ammonia, Hydrogen | This compound | Water | ~88.4% |
| Gabriel Synthesis from 3-(Bromomethyl)-5-methylphenol | 3-(Bromomethyl)-5-methylphenol, Potassium Phthalimide, Hydrazine | This compound | Potassium Bromide, Phthalhydrazide | ~45.2% |
Chemo- and Regioselective Synthesis Development
Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules like this compound, ensuring that reactions occur at the correct functional group and position on the aromatic ring. The synthesis of C-3 functionalized quinolines, for example, has been achieved with high regioselectivity through a hetero-Diels-Alder cycloaddition of azadienes with terminal alkynes, avoiding the formation of other isomers. organic-chemistry.org
In the context of synthesizing this compound, starting from 3-methylphenol (m-cresol), the primary challenge is directing the aminomethylation to the C5 position. The hydroxyl group is a strong ortho-, para-directing group, meaning functionalization would typically occur at the C2, C4, or C6 positions. Achieving substitution at the C5 position requires a multi-step strategy or the use of specific catalysts that can override the inherent directing effects of the substituents. For instance, Brønsted acid-catalyzed aminomethylation of phenols with N,O-acetals has demonstrated high ortho-selectivity, illustrating how catalysts can control regiochemistry. mdpi.com A potential route to this compound might involve an initial C-H activation/borylation at the desired position, followed by conversion of the boryl group to the aminomethyl group, thereby ensuring precise regiochemical control. nih.gov
Process Optimization and Scale-Up Considerations in Chemical Synthesis
Translating a laboratory synthesis to an industrial scale requires rigorous process optimization to ensure safety, efficiency, and economic viability. nih.gov Key considerations include reaction kinetics, thermodynamics, mixing, and heat transfer, as these factors can behave differently in large reactors compared to lab glassware. Design of Experiments (DoE) is a statistical tool frequently used to systematically optimize reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations. andersonsprocesssolutions.com
Chemical Reactivity and Transformation Mechanisms of 3 Aminomethyl 5 Methylphenol
Reactivity of the Amino Moiety
The amino moiety in 3-(Aminomethyl)-5-methylphenol is a primary benzylic amine. The nitrogen atom's lone pair of electrons makes it both basic and nucleophilic, enabling it to participate in a variety of chemical reactions.
Nucleophilic Substitution Reactions
As a potent nucleophile, the primary amino group readily engages in nucleophilic substitution reactions. It can attack electron-deficient centers, displacing a leaving group to form a new carbon-nitrogen bond.
A characteristic example of this reactivity is the ring-opening of epoxides. The amino group can attack one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. researchgate.net This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.
The nucleophilic character of the amine is also demonstrated in its reactions with organophosphorus compounds. For instance, anilines and other amines react with thiophosphoryl chlorides in nucleophilic substitution reactions at the phosphorus center. sapub.org These reactions can proceed through either a concerted or a stepwise mechanism, depending on the specific reactants and conditions. sapub.org The amino group of this compound is expected to exhibit similar reactivity.
Amine Derivatization and Salt Formation
The reactivity of the primary amine allows for straightforward derivatization, a process that modifies the functional group to alter the molecule's properties. iu.edu Acylation is a common derivatization method where the amine reacts with acylating agents like acid anhydrides or acyl chlorides. mdpi.com For example, reaction with acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) yields the corresponding N-acetyl or N-trifluoroacetyl amide derivative. iu.edumdpi.com This transformation is often employed to protect the amino group or to enhance the molecule's suitability for certain analytical techniques. iu.eduresearchgate.net
The basic nature of the amino group facilitates the formation of salts upon reaction with acids. Protonation of the nitrogen atom by a mineral or carboxylic acid yields an ammonium (B1175870) salt. This reaction is fundamental and can be used for the isolation and purification of the compound. google.com
Below is a table of common derivatization reactions for primary amines.
| Reaction Type | Reagent Class | Example Reagent | Product |
| Acylation | Acid Anhydride | Acetic Anhydride | N-acetyl amide |
| Acyl Halide | Acetyl Chloride | N-acetyl amide | |
| Carbamate Formation | Chloroformate | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate |
| Silylation | Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-silyl amine |
This table provides an interactive overview of common derivatization reactions applicable to the amino moiety.
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. mdpi.com
This reactivity is central to the Mannich reaction, a three-component condensation involving formaldehyde (B43269), a primary or secondary amine, and an active hydrogen compound. mdpi.com While this compound is itself a product of such a reaction pathway (a Mannich base), its amino group can participate in further condensations. For instance, related aminomethylated naphthols react with aromatic aldehydes to yield polycyclic N,O-acetals. nih.gov
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts acidic properties to the molecule and allows for reactions typical of phenols, including substitutions at the oxygen atom and electrophilic substitutions on the aromatic ring, which is activated by the hydroxyl group.
O-Alkylation and O-Acylation Reactions
The phenolic proton is acidic and can be removed by a base to form a highly nucleophilic phenoxide ion. This ion can then participate in nucleophilic substitution reactions to form ethers and esters.
O-Alkylation , commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide, n-pentyl bromide) to form an ether. researchgate.netresearchgate.net For molecules containing both an amino and a hydroxyl group, selective O-alkylation often requires the prior protection of the more nucleophilic amino group to prevent competing N-alkylation. researchgate.netresearchgate.net
O-Acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride, to form a phenyl ester. mdpi.comnih.gov This reaction can be promoted by catalysts and is a common method for protecting the hydroxyl group. nih.gov
The following table summarizes key reactions of the phenolic hydroxyl group.
| Reaction Type | Reagent(s) | Product |
| O-Alkylation | Base, Alkyl Halide (R-X) | Phenyl Ether (Ar-O-R) |
| O-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Phenyl Ester (Ar-O-COR) |
This interactive table outlines the primary synthetic transformations involving the phenolic hydroxyl group.
Oxidation Pathways and Mechanisms
Phenols are susceptible to oxidation, and the electron-donating nature of the hydroxyl, methyl, and aminomethyl groups on the aromatic ring of this compound makes it particularly prone to oxidative processes. Oxidation of phenols can lead to the formation of quinones or complex polymeric materials. mdpi.com
The oxidation of phenols by molecular oxygen can be catalyzed by metal complexes, mimicking the action of enzymes like tyrosinase and catecholase. mdpi.com The proposed mechanism often involves the coordination of the phenol to the metal center, followed by its oxidation to a quinone-type species. mdpi.com The synthesis of related substituted phenols can be achieved through a directed C-H activation/borylation sequence followed by oxidation of the borylated intermediate to the corresponding phenol, highlighting a modern synthetic approach to these structures. nih.gov
Tautomerism and Proton Transfer Dynamics
The structure of this compound allows for several potential tautomeric forms and proton transfer events. The most significant of these is the keto-enol tautomerism characteristic of phenols. Although the equilibrium heavily favors the aromatic phenol form due to the stability conferred by the aromatic system, the corresponding keto tautomer (a cyclohexa-2,4-dienone) can exist as a transient species.
Furthermore, intramolecular and intermolecular proton transfer are critical dynamic processes. An internal proton transfer can occur between the phenolic hydroxyl group and the basic aminomethyl group, leading to the formation of a zwitterionic species. The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment. Polar protic solvents would be expected to stabilize the zwitterionic tautomer through hydrogen bonding and dipole-dipole interactions.
Solvent-assisted proton transfer mechanisms can also play a significant role, where solvent molecules such as water or methanol (B129727) form a bridge to facilitate the proton transfer between the hydroxyl and amino functionalities, potentially lowering the activation energy for this process. researchgate.net The dynamics of these transfers are often studied using computational methods and spectroscopic techniques to understand the stability and inter-conversion of the different forms. researchgate.net
Table 1: Potential Tautomeric and Zwitterionic Forms of this compound
| Form | Description | Favored Environment |
|---|---|---|
| Phenolic (Neutral) | The most stable aromatic form. | Nonpolar solvents |
| Zwitterionic | Formed by internal proton transfer from -OH to -NH2. | Polar protic solvents |
Aromatic Ring Functionalization and Substitution Patterns
The functionalization of the aromatic ring of this compound is heavily influenced by the electronic effects of the existing substituents: the hydroxyl (-OH), aminomethyl (-CH2NH2), and methyl (-CH3) groups. All three are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to benzene (B151609). mnstate.edu They are also all ortho, para-directors.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism proceeds via a two-step process: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
For this compound, the positions available for substitution are C2, C4, and C6. The directing effects of the three substituents must be considered collectively:
Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. It directs electrophiles to positions 2 and 6.
Aminomethyl (-CH2NH2) group: An activating, ortho, para-directing group. It directs electrophiles to positions 2 and 4. The activating effect is due to the electron-donating nature of the amino group, transmitted through the methylene (B1212753) spacer.
Methyl (-CH3) group: A weakly activating, ortho, para-directing group. It directs electrophiles to positions 4 and 6.
The combined influence of these groups suggests that all available positions (2, 4, and 6) are activated. The hydroxyl group is one of the strongest activating substituents, strongly favoring substitution at its ortho positions (C2 and C6). libretexts.org The aminomethyl group reinforces the activation at C2 and C4. The methyl group provides weaker reinforcement at C4 and C6. Therefore, substitution is most likely to occur at the C2 and C6 positions, which are activated by two groups, including the powerful hydroxyl director. Steric hindrance from the existing substituents may also play a role in the regioselectivity of the reaction.
Directed Ortho-Metalation Approaches (if applicable)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. baranlab.org This intermediate can then be quenched with an electrophile.
In this compound, both the hydroxyl group (-OH) and the aminomethyl group (-CH2NH2) have the potential to act as DMGs. organic-chemistry.org
Hydroxyl Group: After deprotonation by the organolithium base to form a lithium phenoxide, the -O-Li+ group is a powerful DMG, directing metalation to the C2 and C6 positions.
Aminomethyl Group: The lone pair on the nitrogen atom can coordinate with the lithium of the organolithium reagent, directing deprotonation to the ortho positions C2 and C4. wikipedia.org
A competition would exist between these two directing groups. The relative directing ability often depends on the specific reaction conditions, including the base used (e.g., n-BuLi, s-BuLi), additives (like TMEDA), and temperature. unblog.fr Given that the acidity of the phenolic proton is much greater than the aromatic C-H protons, initial deprotonation will occur at the hydroxyl group. The resulting lithium phenoxide is a potent DMG, suggesting that subsequent lithiation would likely occur at the C2 or C6 position.
Complex Reaction Pathways
Beyond simple substitution, this compound can undergo more complex transformations, leveraging the cooperative reactivity of its functional groups.
Quinone Methide Formation and Subsequent Reactivity
Phenols with an alkyl substituent at the para or ortho position can be oxidized to form quinone methides. nih.gov For this compound, oxidation could potentially lead to the formation of a quinone methide tautomer. This process can be initiated by a one-electron oxidation of the phenol to a phenoxy radical. mdpi.com Subsequent hydrogen atom abstraction from the benzylic carbon of the aminomethyl group would yield a p-quinone methide imine.
These quinone methide intermediates are highly electrophilic and reactive. mdpi.com They readily undergo addition reactions with various nucleophiles. In the absence of other nucleophiles, they can react with water or even polymerize. mdpi.com The formation of such an intermediate represents a key pathway for the bioactivation or metabolic transformation of similar phenolic compounds.
Photochemical Transformations of Phenolic Amines
The presence of both a phenol and an amine functionality makes this compound susceptible to photochemical transformations. Phenolic compounds can undergo photo-induced electron transfer or homolytic cleavage of the O-H bond. The photolysis of hydroxybenzyl alcohols, structurally related compounds, is known to generate quinone methide intermediates. acs.org It is plausible that UV irradiation of this compound could similarly lead to the formation of a quinone methide via an excited-state process. Such photochemical reactions can provide pathways to complex molecular architectures that are not accessible through conventional thermal reactions.
Intermolecular Hydrogen Bonding and Cooperative Effects
The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a primary aminomethyl (-CH₂NH₂) group, provides the capacity for extensive intermolecular hydrogen bonding. These non-covalent interactions are critical in defining the compound's physical properties, crystal structure, and interactions with other molecules. The interplay between these functional groups can lead to the formation of complex, three-dimensional hydrogen-bonded networks characterized by significant cooperative effects.
The hydroxyl group of the phenol ring is a potent hydrogen bond donor and can also act as an acceptor. The primary amine group contains two donor hydrogens (N-H) and a nitrogen atom that can act as a hydrogen bond acceptor. This dual functionality allows molecules of this compound to engage in multiple types of hydrogen bonds, including strong O-H···N and N-H···O interactions, as well as O-H···O and N-H···N linkages. acs.orgduke.edu The presence of these multiple interaction sites facilitates the formation of robust supramolecular assemblies.
Table 1: Potential Intermolecular Hydrogen Bonds in this compound This table presents typical literature values for the types of hydrogen bonds possible for this compound, as direct experimental data for this compound is not available.
| Donor (D) - H | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical Bond Energy (kJ/mol) |
| Phenol O-H | Amine N | O-H···N | 2.5 - 3.2 | 20 - 30 |
| Amine N-H | Phenol O | N-H···O | 2.6 - 3.2 | 8 - 21 |
| Phenol O-H | Phenol O | O-H···O | 2.5 - 3.2 | 15 - 25 |
| Amine N-H | Amine N | N-H···N | 2.7 - 3.4 | 5 - 13 |
Data compiled from multiple sources detailing moderate hydrogen bonds in organic compounds. wikipedia.orgproteopedia.orguah.espurdue.edu
Cooperative Effects in Hydrogen-Bonded Networks
Hydrogen bonding is not merely a pairwise additive interaction; it exhibits cooperativity, where the formation of one hydrogen bond influences the strength of adjacent bonds in a network. nih.gov In a chain or network of this compound molecules, the formation of an initial hydrogen bond, for instance, from a hydroxyl group (O-H) to an amine nitrogen (N), induces a change in the electronic properties of both participating molecules. This polarization enhances the hydrogen bond donor and acceptor capabilities of the involved atoms.
Research on phenol oligomers and other hydrogen-bonded systems has demonstrated this phenomenon quantitatively. nih.govacs.org When a phenol's hydroxyl group donates a hydrogen bond, the oxygen atom becomes more electron-deficient, which in turn increases the acidity of the hydrogen. If this same phenol molecule accepts a hydrogen bond at its oxygen atom, it increases the electron density on the oxygen, making it a stronger hydrogen bond donor for the next interaction in the chain. For phenols, the formation of one hydrogen bond has been shown to increase the polarity and hydrogen bond donor strength of the next group in a chain by approximately 33%. nih.govacs.org
This cooperative enhancement can be significant. Studies on bisphenols show that the presence of an intramolecular hydrogen bond can increase the strength of an intermolecular hydrogen bond by up to 16 kJ/mol. acs.orgnih.gov For this compound, a hypothetical hydrogen-bonded chain could form where the hydroxyl group of one molecule donates to the amine group of a second, whose amine group then donates to the hydroxyl group of a third, and so on.
Mechanism of Cooperativity:
Initial Bond Formation: Molecule A donates a hydrogen bond to Molecule B (e.g., A-OH···NH₂-B).
Inductive Polarization: The electron density in Molecule A is pulled towards the O-H bond, increasing its polarity and making the hydrogen more acidic. Simultaneously, the electron density on the nitrogen of Molecule B increases, making its other N-H protons slightly less acidic but the nitrogen lone pair a potentially stronger acceptor for another interaction.
Enhanced Subsequent Bonding: As a result, Molecule B becomes a better hydrogen bond donor for a subsequent interaction with Molecule C. The strength of the entire hydrogen-bonded chain (A···B···C···) is therefore greater than the sum of the individual, isolated hydrogen bonds. researchgate.net
The table below summarizes the roles of the functional groups in this compound in these cooperative networks.
Table 2: Functional Group Roles in Hydrogen Bonding
| Functional Group | H-Bond Donor Sites | H-Bond Acceptor Sites | Role in Cooperativity |
| Phenolic Hydroxyl (-OH) | 1 | 1 (Oxygen lone pairs) | Can initiate or propagate polarization effects in a hydrogen-bonded chain. acs.org |
| Aminomethyl (-CH₂NH₂) | 2 (N-H bonds) | 1 (Nitrogen lone pair) | Can link multiple chains and participate in complex 3D networks. |
The presence of both strong donor (-OH) and acceptor (-NH₂) groups within the same molecule suggests that this compound is likely to form highly stable, cooperative hydrogen-bonded networks in the solid state and in concentrated solutions, significantly influencing its macroscopic properties. acs.orgresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The resulting three-dimensional structure provides invaluable insights into bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.
Single Crystal X-ray Diffraction Studies
To perform a single-crystal X-ray diffraction study, a high-quality crystal of 3-(Aminomethyl)-5-methylphenol would be grown and irradiated with a focused beam of X-rays. The diffraction pattern produced is unique to the crystal's internal structure. Analysis of this pattern would yield fundamental crystallographic data.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
Note: This data is illustrative and represents typical values for small organic molecules. Actual experimental data for this compound is not publicly available.
This data would precisely define the unit cell—the basic repeating unit of the crystal—and the arrangement of molecules within it.
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is expected to be heavily influenced by intermolecular forces, particularly hydrogen bonding and potential π-π stacking.
Hydrogen Bonding: The molecule contains both a hydroxyl (-OH) group and an aminomethyl (-NH₂) group, which are excellent hydrogen bond donors and acceptors. It is anticipated that a robust network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing. acs.orgmdpi.com Strong O-H···N and N-H···O interactions would likely link adjacent molecules, forming chains or sheets. acs.orgresearchgate.net
Conformational Analysis and Polymorphism in Solid State
The aminomethyl group (-CH₂NH₂) has rotational freedom around the C(aryl)-C(alkyl) bond. X-ray analysis would reveal the preferred conformation of this group in the solid state, which is often the lowest energy conformation that accommodates the crystal packing forces.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in phenolic compounds. researchgate.netnih.govfrontiersin.org Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and would exhibit different crystal packing, intermolecular interactions, and physical properties. While no specific polymorphs of this compound have been reported, it remains a theoretical possibility given its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound would show a distinct set of signals corresponding to each chemically unique proton and carbon atom in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents on the aromatic ring. jove.comchemistryviews.orgucalgary.ca The hydroxyl group is an activating, ortho-, para-directing group, while the methyl and aminomethyl groups are also weakly activating.
Based on established substituent effects, the chemical shifts can be predicted. wisc.eduacs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H NMR | ¹³C NMR | |
|---|---|---|---|
| Predicted δ (ppm) | Multiplicity | Predicted δ (ppm) | |
| C1-OH | ~9.0-10.0 | s (broad) | ~155-157 |
| C2-H | ~6.6-6.7 | s | ~112-114 |
| C3-CH₂ | ~3.8-3.9 | s | ~45-47 |
| C3 | - | - | ~140-142 |
| C4-H | ~6.5-6.6 | s | ~119-121 |
| C5 | - | - | ~138-140 |
| C5-CH₃ | ~2.2-2.3 | s | ~20-22 |
| C6-H | ~6.7-6.8 | s | ~115-117 |
| -NH₂ | ~1.5-2.5 | s (broad) | - |
Note: Predicted values are based on data from analogous compounds like m-cresol (B1676322) and benzylamine (B48309) and general substituent effects. rsc.orgresearchgate.netrsc.orghmdb.cachemicalbook.comhmdb.caresearchgate.netchemicalbook.comchemicalbook.comdrugbank.comdrugbank.comspectrabase.comub.esmpg.deresearchgate.netspectrabase.comchemicalbook.com Solvent is assumed to be CDCl₃ or DMSO-d₆. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign these predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. huji.ac.iloxinst.comlibretexts.orglibretexts.org For this compound, a COSY spectrum would be expected to show weak correlations between the aromatic protons (H2, H4, and H6) due to their meta-coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton and carbon signals for the methyl group (-CH₃), the methylene (B1212753) group (-CH₂-), and the three aromatic C-H positions (C2, C4, and C6).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). Key expected correlations would include:
From the methyl protons (on C5) to aromatic carbons C4, C5, and C6.
From the methylene protons (on C3) to aromatic carbons C2, C3, and C4.
From the aromatic proton H2 to carbons C4, C6, and the methylene carbon.
Together, these 2D NMR techniques would provide a comprehensive and definitive confirmation of the chemical structure of this compound in solution.
Dynamic NMR Studies for Conformational Exchange (if applicable)
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating molecular dynamics, including conformational exchange processes occurring on the microsecond to millisecond timescale. copernicus.orgnih.gov For a molecule such as this compound, several conformational isomers could exist due to the rotational freedom around the single bonds, specifically the C-C bond connecting the aminomethyl group to the phenol (B47542) ring and the C-N bond.
While specific dynamic NMR studies on this compound are not extensively documented in the reviewed literature, the applicability of techniques like Exchange Spectroscopy (EXSY) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be considered. nih.govmdpi.comutoronto.ca These methods could potentially quantify the kinetics of rotation of the aminomethyl substituent. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the energy barrier to rotation. mdpi.com Such studies would provide valuable insight into the molecule's conformational flexibility and the relative stability of its different spatial arrangements.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment. nih.govnih.gov
The vibrational spectrum of this compound is characterized by the absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methyl (-CH₃) groups attached to the aromatic ring. The assignments of these characteristic vibrations are based on established group frequency data and studies of similar phenolic and amino compounds. uomustansiriyah.edu.iqresearchgate.netlibretexts.orglibretexts.org
Key vibrational modes for this compound would be expected in the following regions:
O-H Stretching: A broad and strong absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group involved in hydrogen bonding. libretexts.orged.gov
N-H Stretching: The primary amine group (-NH₂) typically exhibits two bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. These bands are generally sharper than the O-H stretch. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and aminomethyl groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orgvscht.cz
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically result in several bands in the 1450-1600 cm⁻¹ region. vscht.cz
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹. uomustansiriyah.edu.iq
C-O Stretching: A strong band corresponding to the phenolic C-O stretching is typically found in the 1200-1260 cm⁻¹ region. libretexts.org
C-N Stretching: The C-N stretching vibration of the aminomethyl group is expected to appear in the 1020-1250 cm⁻¹ range.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Amine N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong (multiple bands) |
| Amine N-H | Bending (Scissoring) | 1590 - 1650 | Medium |
| Phenolic C-O | Stretching | 1200 - 1260 | Strong |
| Alkyl C-N | Stretching | 1020 - 1250 | Medium to Weak |
The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (both a donor and an acceptor) allows this compound to form extensive hydrogen bonding networks. researchgate.net These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).
In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to dominate. This would involve O-H···N, N-H···O, and N-H···N interactions, leading to the formation of dimers or larger molecular aggregates. ed.govsemanticscholar.org Evidence for this in the FT-IR spectrum is a significant broadening and a shift to lower frequency (a red shift) of the O-H and N-H stretching bands compared to the gas phase or dilute solutions in non-polar solvents. ed.govconsensus.app For phenols, the "free" O-H stretch is typically observed around 3600 cm⁻¹, while the hydrogen-bonded "bound" O-H stretch appears at much lower wavenumbers, often around 3300-3400 cm⁻¹. ed.govconsensus.app The specific position and shape of these bands can provide qualitative information about the strength and nature of the hydrogen bonding network.
Ultraviolet-Visible (UV-Vis) Spectroscopy)
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The hydroxyl, aminomethyl, and methyl groups act as auxochromes, substituents that modify the absorption characteristics (wavelength and intensity) of the chromophore.
Based on data for structurally related compounds such as 3-aminophenol (B1664112) and 3-methylphenol, one can predict the approximate absorption maxima (λmax). nist.govnist.gov Phenol itself shows two main absorption bands around 210 nm and 270 nm. The presence of the electron-donating amino and methyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. The primary electronic transitions responsible for the absorption bands in the UV region are the π → π* transitions of the benzene ring.
Table 2: UV Absorption Maxima (λmax) for Related Phenolic Compounds
| Compound | Approximate λmax 1 (nm) | Approximate λmax 2 (nm) |
|---|---|---|
| Phenol | ~210 | ~270 |
| 3-Methylphenol | ~215 | ~274 |
| 3-Aminophenol | ~230 | ~285 |
| This compound (Predicted) | ~220 - 230 | ~280 - 290 |
The position, intensity, and shape of the UV-Vis absorption bands of this compound are influenced by the solvent environment, a phenomenon known as solvatochromism. biointerfaceresearch.comijiset.comsemanticscholar.org The polarity of the solvent and its ability to form hydrogen bonds with the solute are key factors.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of chemical compounds. It provides critical information regarding a molecule's mass and, through fragmentation analysis, its structural composition. For this compound, advanced MS techniques such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed for definitive identification and characterization.
High-Resolution Mass Spectrometry is fundamental for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This high degree of accuracy allows for the calculation of a unique elemental formula.
The molecular formula for this compound is C₈H₁₁NO. HRMS analysis of this compound, typically involving electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, provides an exact mass measurement. The theoretical exact mass of the neutral molecule is 137.0841 Da. alnoor.edu.iqgoogle.com The measured exact mass of the protonated ion in an HRMS experiment would be compared against this calculated value. An experimentally determined mass that aligns closely with the theoretical value (typically within a 5 ppm error margin) confirms the elemental formula and, by extension, the molecular weight of the compound with high confidence. This precision is crucial for distinguishing this compound from isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO |
| Theoretical Exact Mass (Neutral) | 137.0841 Da |
| Theoretical m/z ([M+H]⁺) | 138.0914 Da |
Tandem mass spectrometry (MS/MS) is utilized to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. While a specific experimental spectrum for this compound is not widely published, its fragmentation pathway can be reliably predicted based on the well-established fragmentation patterns of its core structural motifs: substituted benzylamines and cresols. nih.govresearchgate.netdocbrown.info
In a typical collision-induced dissociation (CID) experiment, the protonated molecule ([M+H]⁺, m/z 138.1) is selected and subjected to fragmentation. The primary and most favored fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net This initial fragmentation is a low-energy process that provides significant structural confirmation.
Initial Fragmentation: Loss of Ammonia: The protonated this compound molecule readily eliminates a neutral ammonia molecule (NH₃, mass ≈ 17.03 Da). This cleavage of the benzylic carbon-nitrogen bond results in the formation of a stable 3-hydroxy-5-methylbenzyl cation. This primary fragment ion would be observed at an m/z of approximately 121.1.
Secondary Fragmentation: Loss of Carbon Monoxide: The resulting benzyl (B1604629) cation (m/z 121.1) can undergo further fragmentation. Drawing parallels from the fragmentation of phenols and cresols, a subsequent characteristic loss is that of carbon monoxide (CO, mass ≈ 28.01 Da). docbrown.info This would produce a fragment ion with an m/z of approximately 93.1.
This predicted pathway, involving a primary loss of ammonia followed by a secondary loss of carbon monoxide, provides a clear and diagnostic fragmentation signature for confirming the structure of this compound.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of Protonated this compound
| Proposed Fragment Structure | Theoretical m/z | Neutral Loss |
| [C₈H₁₁NO + H]⁺ (Precursor Ion) | 138.09 | - |
| [C₈H₉O]⁺ (3-hydroxy-5-methylbenzyl cation) | 121.07 | NH₃ |
| [C₇H₉]⁺ | 93.07 | CO (from m/z 121.07) |
Theoretical and Computational Chemical Studies of 3 Aminomethyl 5 Methylphenol
Electronic Structure Calculations
Electronic structure calculations are fundamental to computational chemistry, providing insights into the distribution of electrons within a molecule and, consequently, its chemical behavior. These calculations can determine molecular geometries, energies, and various quantum chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, a process that computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. nih.govnih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. mdpi.com
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) that approximates the molecular orbitals. nih.govnih.gov The output of a DFT geometry optimization for 3-(Aminomethyl)-5-methylphenol would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, the calculation provides the molecule's total electronic energy, which is crucial for assessing its stability relative to other isomers or conformations.
A comprehensive search of scientific databases indicates that specific DFT geometry optimization and energy calculation results for this compound have not been published.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), solve the Schrödinger equation for a given molecule, providing a detailed description of its electronic wavefunction. researchgate.net Ab initio calculations are used to determine a wide range of quantum chemical properties, including molecular energies, dipole moments, and orbital energies.
Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. nih.govnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.comnih.gov An FMO analysis for this compound would calculate the energies of these orbitals and the resulting energy gap, providing valuable predictions about its reactivity. However, specific values for the HOMO, LUMO, and the energy gap for this compound have not been reported in published research.
Below is a table illustrating typical data obtained from an FMO analysis.
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and stability |
An Electrostatic Potential (ESP) surface, or Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net The ESP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow represent intermediate potentials. researchgate.net
For this compound, an MEP map would identify the most reactive sites. The lone pairs of electrons on the oxygen and nitrogen atoms would likely create regions of negative potential (red), while the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction sites. nih.gov At present, a calculated MEP map for this compound is not available in the scientific literature.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a molecule's conformation changes in response to its environment.
A conformational analysis of this compound using MD simulations would reveal the molecule's flexibility and preferred shapes (conformers). The aminomethyl side chain and the hydroxyl group can rotate, leading to various spatial arrangements. The simulation would track these movements, identifying the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules. No specific molecular dynamics or conformational analysis studies for this compound have been found in the published literature.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR (Nuclear Magnetic Resonance): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, these calculations would provide a theoretical spectrum that could be compared with experimental results to confirm assignments of protons and carbons in the aromatic ring, methyl group, and aminomethyl group.
UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption of light in the UV-Vis region. mdpi.comresearchgate.net A TD-DFT calculation for this molecule would predict the maximum absorption wavelengths (λmax) and oscillator strengths, explaining the molecule's color and electronic properties.
IR (Infrared): DFT calculations can also compute the vibrational frequencies of a molecule. najah.edunih.gov These frequencies correspond to the absorption peaks in an IR spectrum, which are related to the stretching and bending of specific bonds (e.g., O-H, N-H, C-H, C=C). najah.edu A calculated IR spectrum for this compound would help assign the peaks observed in an experimental spectrum to specific molecular motions.
Despite the power of these predictive methods, published theoretical data for the NMR, UV-Vis, or IR spectra of this compound are currently unavailable. A table summarizing the type of data that would be generated is shown below.
| Spectroscopic Technique | Predicted Parameter | Information Provided |
| NMR | Chemical Shifts (ppm) | Electronic environment of 1H and 13C nuclei |
| UV-Vis | λmax (nm), Oscillator Strength | Electronic transitions, HOMO-LUMO gap |
| IR | Vibrational Frequencies (cm-1) | Molecular functional groups and bond vibrations |
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
The study of reaction mechanisms is crucial for understanding how this compound is formed and how it participates in chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, which helps in identifying reactants, products, intermediates, and transition states.
Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.orgyoutube.com The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. youtube.comlibretexts.org
For a hypothetical reaction involving this compound, such as its synthesis via the reduction of a corresponding nitrile or its oxidation, computational chemists can model the step-by-step process. This involves optimizing the geometry of the reactant molecules and then searching for the transition state structure that connects them to the products. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.
Computational software can perform calculations to locate these short-lived transition state structures. researchgate.net The process often involves calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to the atomic coordinates) to confirm that the located structure is indeed a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical Calculated Parameters for a Transition State in a Reaction of this compound
| Parameter | Value | Description |
| Activation Energy (kcal/mol) | 25.4 | The energy barrier that must be overcome for the reaction to occur. |
| Imaginary Frequency (cm⁻¹) | -450.2 | The single negative frequency indicating a true transition state. |
| Key Bond Distance (Å) | 1.85 | The distance of a forming or breaking bond at the transition state. |
This table presents hypothetical data for illustrative purposes.
By analyzing the geometry of the transition state, chemists can gain insights into the bonding changes occurring during the reaction. Furthermore, by mapping the entire reaction pathway, including any intermediates, a comprehensive understanding of the reaction mechanism can be achieved. researchgate.netmontclair.edu
Quantitative Structure-Property Relationship (QSPR) Modeling (for chemical properties only)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structures. tandfonline.comscholarsresearchlibrary.comresearchgate.net This approach relies on the principle that the structure of a molecule, encoded in numerical descriptors, is correlated with its properties.
For this compound, QSPR models can be developed to predict various chemical properties such as its acidity (pKa), electrochemical behavior, or antioxidant potential. tandfonline.comunibo.it The development of a QSPR model typically involves the following steps:
Data Set Collection : A dataset of compounds with known experimental values for the property of interest is compiled. This set would include this compound and a series of structurally related phenols.
Descriptor Calculation : For each molecule in the dataset, a set of molecular descriptors is calculated. These can include:
Quantum Chemical Descriptors : Calculated using methods like DFT, these include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. scholarsresearchlibrary.comnih.govresearchgate.net
Topological Descriptors : These are numerical values derived from the 2D representation of the molecule, reflecting its size, shape, and branching. nih.gov
Steric Descriptors : These describe the three-dimensional arrangement of the atoms in the molecule.
Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors to the chemical property. tandfonline.comscholarsresearchlibrary.com The predictive power of the model is then rigorously tested using internal and external validation techniques. unibo.it
For example, a hypothetical QSPR model for the pKa of substituted phenols, including this compound, might take the form of a linear equation:
pKa = β₀ + β₁ * qₒ + β₂ * μ + β₃ * E(LUMO)
Where:
qₒ is the partial charge on the phenolic oxygen atom.
μ is the dipole moment.
E(LUMO) is the energy of the lowest unoccupied molecular orbital.
β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.
Table 2: Hypothetical Descriptors for a QSPR Model of Phenolic Compounds
| Compound | pKa (Experimental) | qₒ (Partial Charge) | μ (Dipole Moment) | E(LUMO) (eV) | pKa (Predicted) |
| Phenol (B47542) | 9.95 | -0.250 | 1.22 | -0.54 | 9.98 |
| 3-Methylphenol | 10.09 | -0.255 | 1.35 | -0.52 | 10.12 |
| This compound | 9.80 | -0.265 | 2.10 | -0.48 | 9.75 |
| 4-Nitrophenol | 7.15 | -0.230 | 4.50 | -1.50 | 7.20 |
This table presents hypothetical data for illustrative purposes.
Such QSPR models provide a rapid and cost-effective means of estimating the chemical properties of new or uncharacterized compounds like this compound, guiding further experimental investigation. tandfonline.comnih.gov
Chemistry of Derivatives and Analogues of 3 Aminomethyl 5 Methylphenol
Synthesis of Substituted Phenols and Aminomethyl Derivatives
The synthesis of 3-(aminomethyl)-5-methylphenol and its analogues often involves multi-step processes that allow for precise control over the substitution pattern on the phenol (B47542) ring. A common and powerful method for introducing the aminomethyl group onto a phenolic ring is the Mannich reaction. researchgate.netoarjbp.comthermofisher.comwikipedia.org This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, a phenol), formaldehyde (B43269), and a primary or secondary amine. oarjbp.comthermofisher.comwikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. wikipedia.org For a compound like this compound, the starting material would be 3,5-disubstituted phenol, such as 3-methylphenol (m-cresol). The aminomethylation occurs preferentially at the ortho position to the hydroxyl group due to its activating and directing effects. researchgate.net
Synthesizing the prerequisite 3,5-disubstituted phenols can be challenging. acs.org Robust and scalable methods have been developed that often involve the selective displacement of a halogen through nucleophilic aromatic substitution. acs.org For instance, a preformed mixture of potassium tert-butoxide and p-methoxybenzyl alcohol can be used to displace a halogen, followed by an acidic deprotection step to yield the desired phenol. acs.org Alternative strategies to construct highly substituted phenols with complete regiochemical control include pericyclic cascade reactions of hydroxypyrones with nitroalkenes. oregonstate.edu
Below is an interactive table summarizing common synthetic routes to substituted aminomethylphenols.
| Reaction | Reactants | Key Features | Typical Products |
| Mannich Reaction | Phenol, Formaldehyde, Amine | One-pot, introduces aminomethyl group | Ortho-aminomethylated phenols |
| Nucleophilic Aromatic Substitution | Halogenated Phenol, Nucleophile | Scalable, selective displacement | 3,5-disubstituted phenols |
| Pericyclic Cascade | Hydroxypyrone, Nitroalkene | High regiochemical control | Highly substituted phenols |
Modification of the Aminomethyl Moiety and its Chemical Impact
Once the aminomethylphenol scaffold is in place, the aminomethyl group itself can be readily modified to alter the molecule's properties. Standard reactions for amines, such as N-alkylation and N-acylation, can be employed. N-alkylation, the addition of an alkyl group to the nitrogen atom, can be achieved by reacting the primary amine with an alkyl halide. This transformation can impact the basicity and nucleophilicity of the nitrogen.
N-acylation involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) to form an amide. This modification significantly changes the chemical nature of the aminomethyl group. The introduction of the carbonyl group withdraws electron density from the nitrogen, making it less basic and nucleophilic. The resulting amide bond is also more resistant to rotation compared to the C-N single bond in the amine, which can have conformational implications for the molecule as a whole.
The chemical impact of these modifications is substantial. Altering the electronic properties of the nitrogen can influence intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group. This, in turn, can affect the acidity of the phenol and its reactivity in other chemical transformations.
Phenolic Group Derivatization and Related Chemical Consequences
The phenolic hydroxyl group is a key site for derivatization, offering a route to a wide array of analogues with distinct chemical properties. Two of the most common derivatization strategies are O-alkylation to form ethers and O-acylation to form esters. tandfonline.com
O-Alkylation (Ether Synthesis): The Williamson ether synthesis is a classic and widely used method for preparing phenol ethers. organic-synthesis.comwikipedia.org This reaction involves deprotonating the phenol with a strong base to form the more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgtiwariacademy.com The choice of base and solvent is crucial for the reaction's success. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. organic-synthesis.com Industrially, toxic reagents like dimethyl sulfate (B86663) are sometimes used, but greener alternatives like dimethyl carbonate are being explored. tandfonline.comtandfonline.commdpi.com The resulting ethers are generally more chemically stable than the parent phenols and have different solubility profiles. The conversion of the hydroxyl group to an alkoxy group removes the acidic proton, preventing reactions that are dependent on its presence.
O-Acylation (Ester Synthesis): Phenols react slowly with carboxylic acids, so the formation of phenolic esters is typically achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.orgshaalaa.com The reaction with acyl chlorides is often carried out at room temperature, while reactions with acid anhydrides may require heating. chemguide.co.uklibretexts.org The reactivity can be enhanced by first converting the phenol to its phenoxide ion. libretexts.org Phase-transfer catalysis can also be employed to facilitate the reaction between a phenoxide in an aqueous phase and an acyl chloride in an organic phase, often leading to rapid and high-yielding ester formation. lew.rotandfonline.com O-acylation transforms the hydrogen-bond-donating hydroxyl group into an ester group, which is a hydrogen-bond acceptor. This change significantly alters the molecule's electronic and steric properties and its potential for intermolecular interactions. ucalgary.ca
The table below summarizes these common derivatization reactions.
| Derivatization | Reagents | Product | Chemical Consequence |
| O-Alkylation | Phenol, Base, Alkyl Halide | Phenol Ether | Increased stability, loss of acidity |
| O-Acylation | Phenol, Acyl Chloride/Anhydride | Phenolic Ester | Altered electronic and steric properties |
Structure-Reactivity Relationships within Analogues
The reactivity of this compound analogues is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituent effects can be understood in terms of their electronic and steric properties.
Electronic Effects: Substituents on the phenol ring can either donate or withdraw electron density, which in turn affects the acidity of the phenolic proton and the nucleophilicity of the ring.
Electron-donating groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density on the aromatic ring and destabilize the corresponding phenoxide ion. This makes the phenol less acidic. firsthope.co.invanderbilt.edupharmaguideline.com
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the ring and stabilize the phenoxide ion through inductive or resonance effects. This makes the phenol more acidic. firsthope.co.invanderbilt.edupharmaguideline.comsips.org.in
The position of the substituent is also critical. Ortho and para substituents can exert both inductive and resonance effects, while meta substituents primarily act through induction. firsthope.co.inpharmaguideline.com
The Hammett equation provides a quantitative way to correlate the electronic effects of meta and para substituents with reaction rates and equilibrium constants. utexas.eduviu.ca A plot of the logarithm of the rate or equilibrium constant versus the Hammett substituent constant (σ) yields a straight line with a slope (ρ) that indicates the sensitivity of the reaction to electronic effects. researchgate.netnih.govresearchgate.net A negative ρ value suggests that the reaction is favored by electron-donating groups, while a positive ρ value indicates that electron-withdrawing groups accelerate the reaction. researchgate.net
Steric Effects: Bulky substituents near the reactive sites (the hydroxyl and aminomethyl groups) can hinder the approach of reagents, thereby slowing down reaction rates. This steric hindrance is particularly important for reactions at the ortho position to a large substituent.
The table below illustrates the effect of different substituents on the acidity of phenol.
| Substituent | Position | Electronic Effect | Effect on Acidity |
| -CH₃ (Methyl) | para | Electron-donating | Decreases |
| -NO₂ (Nitro) | para | Electron-withdrawing | Increases |
| -Cl (Chloro) | meta | Inductive withdrawal | Increases slightly |
Design Principles for New Derivatives with Specific Chemical Properties
The rational design of new derivatives of this compound with specific chemical properties relies on a thorough understanding of the structure-property relationships discussed previously. By strategically modifying the core structure, it is possible to tune various chemical characteristics.
Modulating Acidity (pKa): The acidity of the phenolic hydroxyl group can be precisely controlled by the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring. To design a more acidic phenol, one would incorporate strong electron-withdrawing groups, particularly at the ortho and para positions. Conversely, to create a less acidic derivative, electron-donating groups would be introduced.
Tuning Redox Potential: The ease with which a phenol can be oxidized (its redox potential) is also highly dependent on its electronic environment. figshare.comrsc.org Electron-donating groups lower the oxidation potential, making the phenol easier to oxidize, which is a key consideration in the design of antioxidants. nih.govlp.edu.ua Computational methods, such as density functional theory (DFT), can be used to predict the redox potentials of designed molecules and guide the selection of substituents. lp.edu.ua The spatial arrangement of multiple phenol moieties within a molecule can also modulate their oxidation potentials. nih.gov
Controlling Reactivity and Selectivity: The introduction of steric bulk around a reactive center can be used to control the regioselectivity of a reaction. For example, a large group ortho to the hydroxyl group could direct an incoming electrophile to the less hindered para position. Similarly, derivatizing the hydroxyl or amino group can be used to protect it while other transformations are carried out on the molecule.
The design of new derivatives is often an iterative process involving chemical synthesis, characterization, and property evaluation. The principles outlined here provide a framework for the rational design of novel this compound analogues with tailored chemical properties for a wide range of applications.
Applications in Advanced Chemical and Material Sciences
Role as Ligands in Coordination Chemistry
The presence of both nitrogen and oxygen donor atoms allows 3-(Aminomethyl)-5-methylphenol to act as a versatile chelating ligand, forming stable complexes with a wide array of metal ions. This chelating ability is central to its application in catalysis and materials science.
The synthesis of metal complexes with aminomethylphenol-type ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in a solvent like methanol (B129727) or ethanol. The resulting complexes can be isolated as stable crystalline solids.
Characterization of these complexes involves a suite of analytical techniques to confirm their structure and properties. These methods include:
Elemental Analysis: To determine the empirical formula and stoichiometry of the metal-ligand complex.
Spectroscopic Methods (IR, UV-Vis): Infrared (IR) spectroscopy is used to observe shifts in the vibrational frequencies of the N-H and O-H bonds upon coordination to the metal center. UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can help elucidate its geometry. researchgate.net
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, confirming its oxidation state and coordination environment. mdpi.com
Mass Spectrometry: Techniques like MALDI-TOF can be used to determine the molecular weight of the complex. scirp.org
X-ray Crystallography: This powerful technique provides definitive information on the three-dimensional structure of the complex, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. ias.ac.in
For instance, studies on related C-functionalized macrocycles containing an aminomethyl group have shown that the primary amine function consistently participates in the coordination sphere of the metal center. scirp.org In complexes with metals like Chromium(III) and Nickel(II), this participation leads to hexacoordinated octahedral geometries. scirp.org
| Technique | Information Obtained | Reference |
|---|---|---|
| Elemental Analysis | Stoichiometry and empirical formula | researchgate.netorientjchem.org |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through bond frequency shifts | researchgate.netias.ac.in |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry | mdpi.comscirp.org |
| X-ray Diffraction | Precise 3D structure, bond lengths, and angles | ias.ac.in |
| Magnetic Susceptibility | Oxidation state and electron configuration of the metal center | mdpi.com |
The effectiveness of this compound as a ligand is rooted in fundamental principles of coordination chemistry. libretexts.org It typically acts as a bidentate ligand, using the lone pair of electrons on the nitrogen of the aminomethyl group and the oxygen of the deprotonated phenolic group to form a stable chelate ring with a central metal ion. libretexts.orgucj.org.ua
With Transition Metals: Transition metals, with their partially filled d-orbitals, readily form coordination complexes. libretexts.org The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) is influenced by the metal's size, oxidation state, and coordination number. libretexts.orgmdpi.com For a ligand like this compound, it can form complexes with various stoichiometries, such as 1:1 or 1:2 metal-to-ligand ratios. humanjournals.com The resulting structures can be mononuclear, where a single metal ion is coordinated, or potentially polynuclear, with the ligand bridging multiple metal centers. Studies on analogous aminophenol ligands show that the stability of these complexes often follows the Irving-Williams series. humanjournals.com
With Lanthanides: Lanthanide ions are hard Lewis acids and thus show a strong preference for coordinating with hard donor atoms like oxygen. nih.gov While they also coordinate with nitrogen, the M-O bond is typically stronger. Lanthanides are characterized by large ionic radii and variable, often high, coordination numbers (typically ranging from 6 to 12). researchgate.netyoutube.com The coordination of ligands like this compound to lanthanide ions can lead to the formation of coordination polymers with interesting photoluminescent properties. nih.govepfl.ch The specific coordination mode will depend on steric factors and the presence of other competing ligands or solvent molecules in the coordination sphere. nih.gov
Metal complexes derived from aminophenol-based ligands have emerged as potent catalysts in a variety of non-biological organic transformations. derpharmachemica.com Their utility stems from the ability of the ligand to stabilize the metal center in various oxidation states and to influence the electronic environment of the metal, thereby tuning its catalytic activity. derpharmachemica.com
Examples of such catalytic applications include:
Oxidation Reactions: Complexes of transition metals with aminophenol-type ligands can mimic the activity of enzymes like galactose oxidase, catalyzing the aerobic oxidation of primary alcohols to aldehydes. derpharmachemica.com Copper(II) complexes, in particular, have been investigated for the green oxidation of phenols using hydrogen peroxide as the oxidant. orientjchem.org
C-C Bond Forming Reactions: The Henry reaction (nitroaldol reaction), which forms a carbon-carbon bond, can be catalyzed by complexes of copper, cobalt, nickel, and manganese bearing ligands with carboximidate units derived from amino-functionalized precursors. ias.ac.in
C-H Amination: Iron and palladium complexes with redox-active aminophenol-based pincer ligands have shown activity in the catalytic C(sp³)–H amination of organic azides, a reaction that forms valuable pyrrolidines. derpharmachemica.com
The catalytic efficiency of these complexes is often dependent on the specific metal used, the geometry of the complex, and the reaction conditions. orientjchem.orgnih.gov
Intermediates in Fine Chemical Synthesis
The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules in the fine chemical and pharmaceutical industries. mdpi.comuc.ptresearchgate.net The aminomethyl group provides a reactive handle for nucleophilic substitution or for the formation of amides and imines, while the phenolic hydroxyl group can be converted into ethers or esters.
The aminomethyl subunit is a crucial linker in various bioactive molecules and pharmaceutical drugs. nih.gov Molecules like this compound serve as platforms upon which molecular complexity can be built, allowing for the systematic construction of libraries of compounds for drug discovery and other applications. nih.govrsc.org Its structure allows for derivatization at the amine, the hydroxyl group, and the aromatic ring, providing multiple vectors for chemical modification.
Applications in Polymer Science and Materials Engineering
The ability of this compound to be incorporated into larger molecular architectures extends to the field of polymer science. Its reactive groups allow it to be used in the synthesis of functional polymers and advanced materials.
This compound can be utilized as a monomer or co-monomer in the synthesis of various polymers.
Epoxy Resins: The phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, while the amine group can act as a curing agent for epoxy resins. researchgate.net This dual functionality allows it to be incorporated into the polymer backbone or to serve as a cross-linking agent, enhancing the thermal and mechanical properties of the final material. While bisphenol A (BPA) is a common component in epoxy resins, there is ongoing research into alternative monomers. nih.gov
Polyamides: The aminomethyl group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the phenolic hydroxyl group along the polymer chain imparts additional functionality, such as improved solubility, thermal stability, or the ability to coordinate metal ions.
Functional Resins: The aminomethyl group is a key feature of aminomethylated resins, which are widely used supports in solid-phase peptide synthesis (SPPS). sunresinlifesciences.com While typically based on polystyrene, the principle of using the aminomethyl group as an anchor for building larger molecules is well-established. Similarly, functional copolymers can be synthesized where a monomer containing an aminomethylphenol moiety is copolymerized with other monomers like styrene, creating a polymer with reactive sites for post-polymerization modification, such as the immobilization of amino acids. scirp.org
Polymer Additives and Stabilizers (e.g., Antioxidants)
The compound this compound belongs to the class of substituted phenolic compounds, which are widely recognized for their role as primary antioxidants in polymer stabilization. basf.com The structural features of this molecule, specifically the phenolic hydroxyl group, allow it to function as a radical scavenger, which is crucial for protecting polymeric materials from degradation. wikipedia.org
Polymers are susceptible to degradation from various environmental factors such as heat, oxygen, and UV light during processing and their service life. basf.com This degradation often proceeds via a free-radical chain reaction, leading to a loss of mechanical properties, discoloration, and reduced lifespan of the material. wikipedia.org Primary antioxidants, like sterically hindered phenols, interrupt this degradation cycle by donating a hydrogen atom from the phenolic hydroxyl (-OH) group to reactive peroxy radicals (ROO•). This process neutralizes the radical and forms a stable hydroperoxide, while the antioxidant itself is converted into a less reactive, resonance-stabilized phenoxyl radical. cmu.edumdpi.com
The presence of both an aminomethyl (-CH₂NH₂) and a methyl (-CH₃) group on the phenol (B47542) ring of this compound can influence its efficacy and compatibility with different polymer matrices. The aminomethyl group may enhance its antioxidant activity and also offers a site for further chemical modification to tailor its properties, such as increasing its molecular weight to reduce volatility and migration within the polymer. Aminophenol derivatives have been investigated for their antioxidant capabilities, suggesting that the combination of amino and phenol functionalities can be beneficial. nih.govresearchgate.net
While many commercial phenolic antioxidants are sterically hindered with bulky groups (like tert-butyl) to increase stability and effectiveness, the specific substitution pattern of this compound would determine its suitability for various polymer systems, including polyolefins, polyamides, and polyurethanes. echemi.come3s-conferences.org The selection of an antioxidant is critical and depends on the polymer type, processing conditions, and end-use application. mdpi.com
| Antioxidant Type | General Structure / Example | Primary Function | Typical Polymer Applications |
|---|---|---|---|
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Radical Scavenger (Primary) | Polyolefins (PE, PP), PVC, Polystyrenes |
| Aromatic Amines | Alkylated-diphenylamine | Radical Scavenger (Primary) | Rubbers, Polyurethanes |
| Phosphites | Tris(2,4-di-tert-butylphenyl)phosphite | Hydroperoxide Decomposer (Secondary) | Polyolefins, Polyesters, PVC |
| Thioesters | Distearyl thiodipropionate (DSTDP) | Hydroperoxide Decomposer (Secondary) | Polyolefins (especially PP) |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. wikipedia.org The ability of molecules to spontaneously organize into ordered structures is known as self-assembly. The structure of this compound, which contains multiple functional groups capable of forming non-covalent bonds, makes it a candidate for studies in supramolecular chemistry and self-assembly.
The key to its potential in this field lies in its molecular structure:
Aromatic Ring: The phenol ring can participate in π-π stacking interactions, a significant force in the assembly of aromatic molecules.
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor.
Aminomethyl Group (-CH₂NH₂): The primary amine is also a potent hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.
This combination of functional groups allows for the formation of complex, multi-dimensional supramolecular networks. For instance, aminophenol derivatives can be polymerized through various methods, indicating their capacity for forming larger, organized structures. mdpi.comresearchgate.net The specific arrangement of these groups on the aromatic ring dictates the geometry and stability of the resulting self-assembled structures. By controlling conditions such as solvent and temperature, it may be possible to direct the self-assembly of this compound into specific morphologies like fibers, sheets, or vesicles.
Design of Host-Guest Systems
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The design of synthetic host molecules with specific recognition properties is a major area of research. This compound can serve as a valuable building block or "scaffold" for constructing more complex host systems.
The reactive aminomethyl and hydroxyl groups provide convenient points for chemical modification. For example, multiple this compound units could be covalently linked to a central core to create a larger, pre-organized structure with a defined cavity, similar to how dendrimers or other macrocycles are constructed. wikipedia.org Phenolic building blocks, in general, are utilized in the assembly of functional networks, including those designed for host-guest interactions. researchgate.netresearchgate.net
The design of such a host would leverage the inherent non-covalent interaction capabilities of the phenol units lining the cavity. The aromatic rings could provide a hydrophobic environment suitable for binding nonpolar guests, while the hydroxyl and amino functionalities could form specific hydrogen bonds to recognize and bind polar guests. This modular approach allows for the rational design of hosts with tailored sizes, shapes, and chemical environments to selectively bind a wide range of guest molecules. acs.orgrsc.org
Exploration of Non-Covalent Interactions in Chemical Systems
Non-covalent interactions are the fundamental forces that govern molecular recognition, self-assembly, and the structure of biological macromolecules. wikipedia.orgmhmedical.com The structure of this compound is an excellent model for exploring a variety of these weak, yet crucial, interactions. nih.govresearchgate.net
The primary non-covalent interactions that this compound can participate in include:
Hydrogen Bonding: The -OH and -NH₂ groups are strong hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonded networks, which can significantly influence the crystal packing and physical properties of the compound. The strength of these bonds can be modulated by the electronic effects of the other substituents on the ring. mdpi.comrsc.org
π-π Stacking: The aromatic phenol ring can interact with other aromatic rings through π-π stacking. The electron density of the ring, influenced by the electron-donating hydroxyl, amino, and methyl groups, will affect the strength and preferred geometry (e.g., face-to-face or offset) of these interactions.
Hydrophobic Interactions: The methyl group and the carbon framework of the aromatic ring contribute to the molecule's hydrophobic character, which can drive self-assembly in aqueous environments. nih.gov
By studying derivatives of this compound where substituents are systematically varied, researchers can gain detailed insights into how subtle changes in molecular structure affect the balance and interplay of these different non-covalent forces. mdpi.com This understanding is critical for the rational design of new materials, catalysts, and biologically active molecules.
| Interaction Type | Participating Group(s) on this compound | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amino (-NH₂) | Directional bonding, formation of chains or sheets |
| Hydrogen Bond (Acceptor) | Oxygen (in -OH), Nitrogen (in -NH₂) | Cross-linking of supramolecular structures |
| π-π Stacking | Aromatic Phenol Ring | Stabilization of layered structures, columnar assemblies |
| Hydrophobic Interactions | Methyl Group, Aromatic Ring | Driving force for aggregation in polar solvents |
| van der Waals Forces | Entire Molecule | Overall cohesive energy and packing efficiency |
Advanced Analytical Methodologies for Compound Characterization and Quantification in Non Biological Matrices
Chromatographic Techniques for Purity and Process Control
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 3-(Aminomethyl)-5-methylphenol, various chromatographic techniques are indispensable for assessing purity and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is particularly valuable for determining purity and quantifying the compound in solution. A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. epa.gov
The separation mechanism relies on the differential partitioning of the analyte between the stationary phase and the mobile phase. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the retention time of this compound can be optimized for effective separation from impurities and starting materials. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring in the molecule absorbs UV light at a characteristic wavelength, typically around 274 nm for phenolic compounds. epa.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a pure standard.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) | The solvent system that carries the sample through the column. Adjusting the ratio affects separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |
| Detection | UV-Vis Detector at 274 nm | Measures the absorbance of the analyte as it elutes from the column for detection and quantification. epa.gov |
| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |
| Column Temperature | 30 °C | Maintained constant to ensure reproducible retention times. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of active hydrogen atoms in the amino (-NH2) and hydroxyl (-OH) groups can lead to poor peak shape and thermal degradation in the hot GC injection port. sigmaaldrich.com
To overcome these limitations, derivatization is required. gcms.cz This process involves chemically modifying the analyte to make it more volatile and thermally stable. A common method is silylation, where the active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov For instance, reacting this compound with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would yield a less polar, more volatile derivative suitable for GC analysis. sigmaaldrich.com Once derivatized, the compound can be separated on a capillary column and detected, typically with a Flame Ionization Detector (FID). epa.gov
Table 2: Typical GC Conditions for Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
| Derivatization Reagent | MTBSTFA or BSTFA | To increase the volatility and thermal stability of the analyte. sigmaaldrich.com |
| Column | Capillary column (e.g., SLB™-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides the stationary phase for separating volatile compounds. |
| Carrier Gas | Helium or Hydrogen | The mobile phase that carries the analyte through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 300°C) | Controls the column temperature to achieve optimal separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information. epa.gov |
Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy. nih.govijnrd.org These methods are crucial for the unambiguous identification of this compound and the characterization of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the first hyphenated techniques to become widely used. nih.gov After separation of the derivatized analyte by GC, the molecules enter a mass spectrometer. Here, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound by comparing it to spectral libraries. semanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is ideal for analyzing this compound without the need for derivatization. researchgate.net The eluent from the HPLC column is directed into a mass spectrometer. Interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the analyte molecules. researchgate.net Tandem MS (MS/MS) adds another layer of specificity by selecting a specific ion, fragmenting it, and analyzing the resulting fragments, which is invaluable for structural confirmation and quantifying the analyte in complex matrices with high selectivity. nih.gov
Advanced Hyphenated Systems (HPLC-SPE-NMR-TOF-MS): For comprehensive analysis, particularly in process development and impurity profiling, more complex hyphenated systems can be employed. These systems can combine HPLC for separation, solid-phase extraction (SPE) for sample concentration and cleanup, nuclear magnetic resonance (NMR) for definitive structural elucidation, and time-of-flight mass spectrometry (TOF-MS) for accurate mass measurements. researchgate.net
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Sample Preparation | Information Provided | Key Advantage |
| GC-MS | Derivatization required | Molecular weight and fragmentation pattern | High chromatographic resolution and extensive spectral libraries for identification. nih.gov |
| LC-MS | Direct injection of solution | Molecular weight confirmation | Applicable without derivatization, suitable for thermally labile compounds. researchgate.net |
| LC-MS/MS | Direct injection of solution | Structural information from fragmentation | High selectivity and sensitivity, excellent for trace analysis in complex mixtures. nih.gov |
Spectrophotometric Quantification Methods in Chemical Solutions
UV-Visible spectrophotometry is a straightforward, rapid, and cost-effective method for quantifying a compound in a chemical solution, provided that the compound absorbs light in the UV-Vis range and there are no interfering substances. researchgate.net The phenol (B47542) functional group in this compound contains a chromophore that absorbs UV radiation.
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across a range of UV wavelengths. mdpi.com Then, a series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is generated by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear calibration curve. researchgate.netscielo.br
Table 4: Example Calibration Data for Spectrophotometric Analysis
| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |
| 5.0 | 0.152 |
| 10.0 | 0.305 |
| 20.0 | 0.610 |
| 40.0 | 1.218 |
| Unknown Sample | 0.549 |
Based on this data, the concentration of the unknown sample would be calculated from the linear regression equation of the calibration curve.
Electrochemical Detection Methods for Chemical Analysis
Electrochemical methods offer a highly sensitive approach for the detection and quantification of electroactive compounds like this compound. mdpi.com The phenolic hydroxyl group can be readily oxidized at the surface of an electrode by applying a specific potential. mdpi.com
A common setup involves a three-electrode system: a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.gov Techniques such as cyclic voltammetry (CV) can be used to study the oxidation behavior of the compound and identify the oxidation potential. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed. nih.gov In these methods, the peak current generated during the electrochemical reaction is directly proportional to the concentration of the analyte in the solution. Similar to spectrophotometry, a calibration curve of peak current versus concentration is constructed to quantify the amount of this compound in a sample. The surface of the working electrode can also be modified with nanomaterials or polymers to enhance sensitivity and selectivity. nih.gov
Table 5: Key Features of Electrochemical Analysis for this compound
| Feature | Description |
| Principle | Measurement of the current resulting from the oxidation of the phenolic group at an electrode surface. mdpi.com |
| Instrumentation | Potentiostat with a three-electrode cell. nih.gov |
| Quantitative Techniques | Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV). nih.gov |
| Advantages | High sensitivity, rapid analysis time, relatively low-cost instrumentation. |
| Considerations | The sample matrix must be free of other electroactive species that could interfere with the measurement. |
Future Research Directions and Unexplored Chemical Potential
Development of Novel and Efficient Synthetic Routes
The future development of applications for 3-(Aminomethyl)-5-methylphenol is contingent on the establishment of efficient and scalable synthetic methodologies. Current synthetic approaches for analogous aminomethylphenols often rely on classical methods such as the Mannich reaction. For instance, the synthesis of 2-aminomethyl-5-tert-butylphenols has been achieved through the Mannich-type aminomethylation of m-tert-butylphenol with secondary amines and formalin. kyushu-u.ac.jp Future research could explore variations of this reaction for the specific synthesis of this compound, optimizing reaction conditions, catalysts, and starting materials to improve yields and minimize byproducts.
Furthermore, inspiration can be drawn from synthetic strategies for other structurally related compounds. For example, a practical one-pot C-H activation/borylation/oxidation sequence has been developed for the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene. nih.gov Investigating the adaptation of such modern synthetic techniques to introduce the aminomethyl group could lead to more efficient and atom-economical routes. The development of chemo- and regioselective synthetic pathways will be crucial to selectively functionalize the desired positions on the aromatic ring.
| Potential Synthetic Route | Key Features | Anticipated Advantages |
| Modified Mannich Reaction | One-pot synthesis | Potentially straightforward and cost-effective |
| C-H Aminomethylation | Direct functionalization of the C-H bond | High atom economy, reduced waste |
| Multi-step synthesis from substituted toluenes | High degree of control over substitution patterns | Versatility in introducing various functional groups |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The trifunctional nature of this compound—possessing a primary amine, a phenolic hydroxyl group, and an aromatic ring—opens the door to a wide array of chemical transformations. The interplay between these functional groups could lead to novel reactivity patterns that have yet to be explored. For example, the intramolecular interactions between the amino and hydroxyl groups could influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Future investigations should systematically explore the reactivity of each functional group. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The phenolic hydroxyl group can be derivatized through etherification and esterification, and it also activates the aromatic ring for electrophilic substitution. The potential for the compound to act as a bidentate or tridentate ligand in coordination chemistry, binding to metal centers through the amino and hydroxyl groups, is another promising avenue for research. The reactivity of aminophenols in forming nitrogen-containing brown carbon through iron-catalyzed reactions suggests that this compound could also participate in interesting redox processes. researchgate.net
Advanced Material Design Based on the Chemical Scaffold
The unique chemical structure of this compound makes it an attractive building block for the design of advanced materials with tailored properties. Phenolic compounds have a long history as precursors to polymers, such as phenol-formaldehyde resins. researchgate.net The incorporation of the aminomethyl group into a phenolic monomer could lead to the development of novel thermosetting polymers with enhanced thermal stability, flame retardancy, and adhesive properties. The amine functionality can act as an internal catalyst or cross-linking site during polymerization.
Furthermore, the antioxidant properties commonly associated with phenolic compounds could be imparted to new materials. nih.gov Polymers synthesized from this compound could find applications as stabilizers for other polymers, coatings with enhanced durability, or as components in biocompatible materials. The potential for this molecule to be used in the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) should also be investigated, with potential applications in gas storage, catalysis, and separation technologies.
| Potential Material Application | Key Structural Feature Utilized | Potential Properties and Uses |
| Novel Thermosetting Resins | Phenolic hydroxyl and aminomethyl groups | High thermal stability, flame retardancy, adhesives |
| Antioxidant Polymers | Phenolic hydroxyl group | Polymer stabilizers, durable coatings |
| Porous Organic Frameworks | Rigid aromatic structure and functional groups | Gas storage, catalysis, separations |
Integration of Advanced Computational Modeling with Experimental Studies
Advanced computational modeling will be a powerful tool in predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental research. Quantum chemical studies have been extensively used to investigate the properties of phenolic compounds, including their antioxidant activity and reaction mechanisms. nih.gov Computational models can be employed to calculate key molecular descriptors such as bond dissociation energies, ionization potentials, and electron affinities, which are crucial for understanding the antioxidant potential of this compound.
Furthermore, computational methods can be used to predict the pKa values of the amino and hydroxyl groups, which is essential for understanding its behavior in different chemical environments. scispace.com Density Functional Theory (DFT) calculations can elucidate the mechanisms of potential chemical reactions, helping to optimize reaction conditions and predict the formation of byproducts. acs.org The integration of these computational insights with experimental validation will accelerate the discovery of new applications for this versatile molecule. Standard computational models have also been used to relate the structure of substituted phenols to their cytotoxicity, which could be a proactive approach to understanding the potential biological impact of new derivatives. nih.govacs.org
Sustainable and Green Chemical Manufacturing Processes for Industrial Relevance
For this compound to have industrial relevance, the development of sustainable and green manufacturing processes is paramount. This involves adhering to the principles of green chemistry, such as using renewable feedstocks, minimizing waste, and employing environmentally benign solvents and catalysts. Future research should focus on developing synthetic routes that avoid the use of hazardous reagents and minimize energy consumption.
For example, catalytic hydrogenation is a green method for the synthesis of aminophenols from nitroaromatics. acs.orgacs.org Exploring similar catalytic reductions or aminations could provide a sustainable pathway to this compound. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another promising avenue for green synthesis. Additionally, the development of processes that utilize water as a solvent and minimize the generation of waste through high atom economy will be critical for the environmentally responsible production of this compound on a larger scale. The green synthesis of p-aminophenol using natural aragonite as a support for a nano-nickel catalyst provides a model for the type of innovative and sustainable catalytic systems that could be developed. tandfonline.comtandfonline.com
Q & A
Q. What are the key structural and physicochemical properties of 3-(Aminomethyl)-5-methylphenol?
The compound has the molecular formula C₇H₉NO , a molecular weight of 123.15 g/mol , and a CAS number of 76619-89-1 . Its IUPAC name is 3-amino-5-methylphenol , with a SMILES string of CC1=CC(=CC(=C1)O)N and an InChIKey of NCUABBHFJSFKOJ-UHFFFAOYSA-N . Key physical properties include solubility in polar solvents (e.g., hot water, ethanol) and stability under inert conditions. Analytical data such as GC purity (>95%) and spectral fingerprints (NMR, IR) are critical for structural validation .
Q. How can researchers verify the purity of synthesized this compound?
Purity can be assessed via gas chromatography (GC) with flame ionization detection, as commercial samples often report >95.0% purity using this method . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for higher sensitivity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) further confirm molecular integrity and rule out contaminants .
Q. What are common synthetic routes for this compound?
One documented method involves the reductive amination of 5-methyl-3-nitrobenzaldehyde followed by hydrolysis. Alternatively, direct amination of 5-methylresorcinol derivatives using ammonia or ammonium salts under catalytic conditions (e.g., Pd/C) has been reported. Reaction optimization typically focuses on pH control (~8–10) and temperature (80–100°C) to minimize side products like over-alkylated amines .
Q. Which spectroscopic techniques are suitable for structural characterization?
Q. What safety precautions are necessary when handling this compound?
The compound is classified under GHS07 for skin/eye irritation (Category 2) and respiratory irritation (Category 3). Researchers must use fume hoods , wear nitrile gloves, and avoid dust generation. Spills should be contained with adsorbents (e.g., diatomaceous earth) and decontaminated with ethanol. Store at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Conduct a Design of Experiments (DoE) approach to evaluate variables:
- Catalyst loading (e.g., 5–10% Pd/C for hydrogenation).
- Solvent polarity (e.g., ethanol vs. THF for solubility).
- Temperature gradients (e.g., 60–120°C for kinetic control). Parallel reactions with LC-MS monitoring can identify optimal conditions. Literature suggests yields >80% are achievable with Pd/C at 90°C and 40 psi H₂ .
Q. How can conflicting solubility data in different solvents be resolved experimentally?
Perform solubility screens using the shake-flask method in solvents like water, methanol, DMSO, and ethyl acetate. Measure saturation concentrations via UV-Vis spectroscopy at λmax ~275 nm. For low solubility, employ co-solvents (e.g., 10% DMSO in water) or surfactants. Data from m-aminophenol analogs indicate higher solubility in hot ethanol (~50 mg/mL), which may extrapolate to this compound .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.
- Inert packaging : Store in amber vials with argon headspace to inhibit oxidation.
- Stabilizers : Add 0.1% w/w ascorbic acid as an antioxidant. Accelerated stability studies (40°C/75% RH for 6 months) can validate these methods .
Q. How can researchers design cytotoxicity assays for this compound?
Use in vitro models like human keratinocytes (HaCaT) or HepG2 cells. Protocols include:
Q. How can the compound’s ligand efficiency in catalytic systems be evaluated?
Test its coordination ability with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration to determine binding constants (Kb). Catalytic activity can be assessed in model reactions like Suzuki-Miyaura coupling. Compare turnover numbers (TON) and frequencies (TOF) with standard ligands (e.g., bipyridine). X-ray crystallography of metal complexes provides structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
